(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
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Description
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-(S)-3-Amino-5-hexenoic acid, also known as (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid or (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid, is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group of other molecules, which it protects during synthesis processes .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in the solid-phase peptide synthesis (SPPS) . It is used as a temporary protecting group for the amine at the N-terminus in SPPS . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
The pharmacokinetics of Fmoc-(S)-3-Amino-5-hexenoic acid are largely determined by its use in peptide synthesis. The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . It has a strong absorbance in the ultraviolet region (λmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .
Result of Action
The result of the action of Fmoc-(S)-3-Amino-5-hexenoic acid is the protection of the amine group during peptide synthesis, allowing for the creation of complex peptides . The Fmoc group is removed after the peptide synthesis is complete, leaving the desired peptide product .
Action Environment
The action of Fmoc-(S)-3-Amino-5-hexenoic acid is influenced by the environment in which it is used. For instance, the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . This method avoids the use of strictly controlled piperidine . No side product was observed for a peptide with 9 residues synthesized with this method .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h2-6,8-11,14,19H,1,7,12-13H2,(H,22,25)(H,23,24)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCMPCVPSYAVJO-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001172216 |
Source
|
Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001172216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270263-04-2 |
Source
|
Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270263-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001172216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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